4-(azepane-1-sulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-(azepane-1-sulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a complex structure with multiple functional groups, including an azepane ring, a sulfonyl group, a methoxy group, and a benzothiazole moiety. Compounds with such diverse functional groups often exhibit unique chemical and biological properties, making them of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepane-1-sulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Moiety: Starting with 4-methoxyaniline, the benzothiazole ring can be formed through a cyclization reaction with appropriate sulfur-containing reagents.
Introduction of the Sulfonyl Group: The azepane ring can be sulfonylated using sulfonyl chloride under basic conditions.
Coupling Reaction: The benzothiazole derivative can then be coupled with the sulfonylated azepane derivative using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidative demethylation under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nucleophiles (amines, alcohols) under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of a phenol derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, 4-(azepane-1-sulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain enzymes or receptors.
Medicine
In medicinal chemistry, compounds with similar structures are often investigated for their pharmacological properties. They may exhibit activity against various biological targets, making them candidates for drug development.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(azepane-1-sulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Modulation: Acting as an agonist or antagonist at a receptor site, altering cellular signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
4-(azepane-1-sulfonyl)-N-(4-methoxyphenyl)benzamide: Similar structure but lacks the benzothiazole moiety.
4-(piperidine-1-sulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide: Similar structure but with a piperidine ring instead of an azepane ring.
Uniqueness
The presence of the benzothiazole moiety in 4-(azepane-1-sulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide distinguishes it from other benzamide derivatives. This moiety can impart unique electronic and steric properties, potentially leading to distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-28-17-7-6-8-18-19(17)22-21(29-18)23-20(25)15-9-11-16(12-10-15)30(26,27)24-13-4-2-3-5-14-24/h6-12H,2-5,13-14H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORHQPCNMXNAIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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